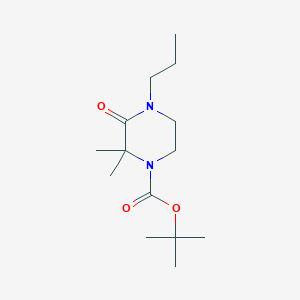

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-7-8-15-9-10-16(14(5,6)11(15)17)12(18)19-13(2,3)4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIHZFOSOMBJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(C(C1=O)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate has the following chemical properties:

- Molecular Formula : C14H26N2O3

- Molecular Weight : 270.37 g/mol

- CAS Number : 1803604-77-4

The structure consists of a piperazine ring with tert-butyl and propyl substituents, which contribute to its unique reactivity and biological activity.

Antidepressant Activity

Research has indicated that piperazine derivatives exhibit antidepressant-like effects in various animal models. This compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives, including this compound, demonstrating their efficacy in reducing depressive symptoms in rodent models .

Anticancer Properties

Piperazine derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.5 | |

| MCF7 (Breast Cancer) | 12.3 | |

| A549 (Lung Cancer) | 18.7 |

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

Synthesis Example : The compound can be utilized as a starting material in the synthesis of hybrid molecules that target multiple biological pathways simultaneously, enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine derivatives with tert-butyl carboxylate groups exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with key analogs:

Physicochemical Properties

- The target’s 3-oxo group may improve crystallinity compared to benzyl-substituted analogs, which are often oils . Thiadiazole or oxadiazole substituents enhance π-π stacking, aiding crystal formation .

Research Findings and Methodological Insights

- Crystallography : Hydrogen bonding patterns in piperazine derivatives are critical for crystal packing. The 3-oxo group in the target compound could form C=O···H-N interactions, as observed in Etter’s graph set analysis .

- Stability : The tert-butyl group confers steric protection, as seen in analogs stable under acidic conditions . However, the 3-oxo group may render the target susceptible to nucleophilic attack.

Biological Activity

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate (CAS No. 1104383-06-3) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's molecular characteristics, synthesis, and biological effects based on current research findings.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of 228.29 g/mol. The structure features a piperazine ring substituted with tert-butyl and propyl groups, along with a keto and carboxylate functional group which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 1104383-06-3 |

| Purity | ≥95% |

Synthesis

Synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by the introduction of various substituents through alkylation and acylation processes. The synthetic pathway can be optimized for yield and purity depending on the desired application.

Anticancer Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer activity. For instance, research has demonstrated that certain piperazine compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

One study reported that modifications in the piperazine structure can enhance cytotoxicity against specific cancer cell lines such as FaDu hypopharyngeal tumor cells. The compound's ability to disrupt cellular processes related to proliferation and survival is particularly noteworthy .

Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological effects. Some compounds in this class have shown promise as inhibitors of human acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . By inhibiting AChE, these compounds may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Antimicrobial Activity

There is emerging evidence suggesting that piperazine derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of piperazine derivatives found that those with bulky substituents exhibited enhanced cytotoxicity against cancer cell lines compared to their less substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

- Neuropharmacological Study : Research involving molecular docking simulations indicated that certain piperazine derivatives could effectively bind to AChE's active site, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Basic: What are the standard protocols for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. For example, tert-butyl-protected intermediates can be prepared via nucleophilic substitution or esterification. A common approach includes:

- Step 1 : Reacting a piperazine precursor (e.g., 1,1-dimethylethylamine) with a carboxylic acid derivative under anhydrous conditions.

- Step 2 : Purification via column chromatography (e.g., silica gel) using gradients of ethyl acetate/hexane.

- Step 3 : Characterization by H NMR (e.g., δ ~1.46 ppm for tert-butyl protons) and LCMS to confirm molecular ion peaks .

Key Factors : Reaction temperature (e.g., 20°C vs. ice-cooled conditions), solvent choice (THF, DMF), and stoichiometric ratios impact yield. For instance, Method A in THF/water yielded 79% vs. 60% in Method B with HCl .

Basic: How is the compound characterized spectroscopically?

Answer:

- H NMR : Look for diagnostic peaks: tert-butyl singlet (~1.4–1.5 ppm), piperazine ring protons (δ ~3.0–4.0 ppm), and propyl/methyl group signals.

- C NMR : Confirm carbonyl carbons (e.g., Boc C=O at ~155 ppm) and quaternary carbons.

- MS (ESI) : Molecular ion peaks (e.g., m/z 270 or [M+H] 341) and fragmentation patterns validate the structure .

Note : Cross-validate with X-ray crystallography (e.g., SHELXL refinement) for absolute configuration .

Advanced: How can researchers resolve discrepancies in spectroscopic data during synthesis?

Answer:

- Contradiction Analysis : If NMR signals deviate from literature, consider:

- Tautomerism : Keto-enol tautomerism in 3-oxo groups may shift proton environments.

- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra for hydrogen bonding interactions.

- Impurities : Use preparative HPLC or recrystallization to isolate pure fractions .

- Advanced Tools : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals or high-resolution MS (HRMS) for exact mass confirmation .

Advanced: What strategies optimize functional group transformations (e.g., oxidation, reduction)?

Answer:

- Oxidation : Use KMnO in acidic media to convert alcohols to ketones. Monitor by TLC for intermediate formation.

- Reduction : LiAlH in anhydrous ether selectively reduces esters to alcohols; avoid over-reduction by controlling stoichiometry .

- Deprotection : Remove the tert-butyl group with TFA (trifluoroacetic acid) to regenerate the free amine, verified by loss of Boc signals in NMR .

Advanced: How is X-ray crystallography applied to confirm molecular geometry?

Answer:

- Data Collection : Use single-crystal diffraction (e.g., Cu-Kα radiation, 105 K) to resolve bond lengths/angles.

- Refinement : SHELXL refines positional/anisotropic displacement parameters. Validate hydrogen bonding (e.g., N–H···O interactions) via graph-set analysis (e.g., Etter’s rules) .

- Case Study : For tert-butyl derivatives, torsional angles (e.g., C–N–C–O) confirm steric effects from substituents .

Basic: What safety protocols are essential for handling this compound?

Answer:

- GHS Classification : Acute toxicity (Category 4, H302). Use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/ingestion .

- Storage : Store in dark, inert atmospheres (argon) at room temperature to prevent degradation .

- Disposal : Neutralize with mild oxidizing agents (e.g., NaHCO) before disposal .

Advanced: How are computational tools used to predict reactivity or supramolecular interactions?

Answer:

- DFT Calculations : Optimize geometry (e.g., Gaussian09) to model transition states for nucleophilic substitutions.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) in crystals using CrystalExplorer .

- Solubility Prediction : Use Log S values (e.g., -3.5) from cheminformatics tools like ACD/Labs .

Advanced: How can structural analogs guide SAR studies?

Answer:

- Analog Design : Modify the propyl group (e.g., cyclopropyl or aryl substituents) to study steric/electronic effects.

- Biological Assays : Test analogs (e.g., tert-butyl 4-(2-hydrazinoethyl) derivatives) for enzyme inhibition (e.g., kinase assays) .

- Data Correlation : Compare Log P values (e.g., 2.8 vs. 3.5) with cellular permeability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.